molecular formula C8H11BrClNO B15296188 2-Amino-2-(2-bromophenyl)ethan-1-ol hydrochloride

2-Amino-2-(2-bromophenyl)ethan-1-ol hydrochloride

Cat. No.: B15296188
M. Wt: 252.53 g/mol
InChI Key: FHWGMOICMCKSHB-UHFFFAOYSA-N
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Description

2-Amino-2-(2-bromophenyl)ethan-1-ol hydrochloride is a halogenated β-amino alcohol derivative featuring a bromine atom at the ortho-position of the phenyl ring. This compound is structurally characterized by a chiral center at the C2 position, leading to enantiomeric forms (R and S configurations). It is commonly utilized in pharmaceutical research as a building block for synthesizing bioactive molecules, particularly due to its bromine substituent, which enhances electronic and steric properties for targeted interactions .

Properties

Molecular Formula

C8H11BrClNO

Molecular Weight

252.53 g/mol

IUPAC Name

2-amino-2-(2-bromophenyl)ethanol;hydrochloride

InChI

InChI=1S/C8H10BrNO.ClH/c9-7-4-2-1-3-6(7)8(10)5-11;/h1-4,8,11H,5,10H2;1H

InChI Key

FHWGMOICMCKSHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CO)N)Br.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-bromophenyl)ethan-1-ol hydrochloride typically involves the bromination of phenylethanolamine followed by the introduction of the amino group. The reaction conditions often require a controlled environment to ensure the correct substitution pattern and to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using bromine or bromine-containing reagents. The process is followed by purification steps such as recrystallization or chromatography to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-bromophenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming phenylethanolamine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bromophenyl ketones, while reduction can produce phenylethanolamine.

Scientific Research Applications

2-Amino-2-(2-bromophenyl)ethan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its structural similarity to neurotransmitters.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-bromophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the amino group play crucial roles in binding to these targets, influencing their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Bromophenyl Derivatives

Key differentiators :

  • Bromine substitution position (ortho, meta, para) influences electronic effects, solubility, and biological activity.
  • Stereochemistry (R/S configurations) affects binding affinity in chiral environments.
Table 1: Comparison of Bromophenyl Ethanol Hydrochloride Derivatives
Compound Name Molecular Formula Substituent Position Stereochemistry Molecular Weight CAS Number Purity (%) Key Properties/Applications
2-Amino-2-(2-bromophenyl)ethan-1-ol HCl C₈H₁₁BrClNO 2-Bromo Racemic 266.56 1184472-20-5 95–98 Intermediate in chiral drug synthesis
(2R)-2-Amino-2-(4-bromophenyl)ethan-1-ol HCl C₈H₁₁BrClNO 4-Bromo R-configuration 266.56 354153-64-3 97 High enantiomeric purity for receptor studies
2-Amino-2-(3-bromophenyl)ethan-1-ol HCl C₈H₁₁BrClNO 3-Bromo Racemic 252.54 1421603-70-4 95 Lower solubility due to steric hindrance
(R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol HCl C₉H₁₃BrClNO 4-Bromo, 2-methyl R-configuration 266.56 2250242-63-6 98 Enhanced steric bulk for selectivity modulation

Findings :

  • Stereochemical Impact : Enantiopure (R)-4-bromo derivatives (e.g., CAS 354153-64-3) show higher pharmacological relevance in chiral drug development compared to racemic mixtures .

Halogen-Substituted Analogues

Key differentiators :

  • Replacement of bromine with other halogens (Cl, F) or functional groups alters polarity and metabolic stability.
Table 2: Halogen-Substituted Analogues
Compound Name Molecular Formula Substituents Molecular Weight CAS Number Key Differences from Target Compound
(2R)-2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol HCl C₈H₁₀Cl₂FNO 3-Cl, 2-F 238.53 1391506-22-1 Higher electronegativity, increased metabolic stability
2-Amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol HCl C₉H₁₀ClF₃NO 4-Cl, 2-CF₃ 277.64 N/A Enhanced electron-withdrawing effects, lower solubility
2-Amino-2-(4-ethylphenyl)ethan-1-ol HCl C₁₀H₁₆ClNO 4-Ethyl 217.70 1423029-08-6 Non-halogenated; hydrophobic interactions dominate

Findings :

  • Electron-Withdrawing Groups : Trifluoromethyl (CF₃) and chloro substituents increase electrophilicity but reduce solubility compared to bromine .
  • Non-Halogen Analogues: Ethyl-substituted derivatives (e.g., CAS 1423029-08-6) exhibit reduced polarity, favoring lipid membrane permeability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-2-(2-bromophenyl)ethan-1-ol hydrochloride, and how can stereochemical purity be ensured?

  • Methodology : Asymmetric synthesis using chiral catalysts (e.g., Jacobsen’s catalyst) or resolution of racemic mixtures via diastereomeric salt formation is recommended. For brominated analogs, nucleophilic substitution of 2-bromophenylacetaldehyde with ammonia under controlled pH (pH 8–9) followed by HCl salt precipitation achieves high yields (>75%) . Chiral HPLC or polarimetry should validate enantiomeric excess (>98% ee) .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous vs. organic solvents?

  • Data : The hydrochloride form enhances water solubility (e.g., >50 mg/mL in H₂O at 25°C) due to ionic dissociation, while retaining stability in polar aprotic solvents like DMSO. Stability tests (TGA/DSC) show decomposition >200°C, suitable for most reaction conditions .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Protocols :

  • NMR : 1^1H/13^13C NMR to confirm bromophenyl substitution (δ 7.2–7.8 ppm aromatic signals) and ethanolamine backbone (δ 3.5–4.0 ppm for -CH₂OH).
  • LC-MS : ESI-MS in positive mode for [M+H]+^+ (expected m/z 264/266 for 79^{79}Br/81^{81}Br isotopes).
  • XRD : Single-crystal analysis to resolve stereochemistry .

Q. Which biological targets are associated with brominated amino alcohol derivatives?

  • Findings : Bromophenyl analogs exhibit affinity for serotonin (5-HT2A_{2A}) and dopamine (D2_2) receptors due to halogen bonding (Br···O/N interactions) and hydrogen bonding from the amino group. In vitro assays (radioligand binding, IC50_{50} ~10–50 µM) suggest neuromodulatory potential .

Advanced Research Questions

Q. How do structural modifications (e.g., Br vs. Cl substituents) impact receptor binding kinetics and selectivity?

  • Comparative Analysis : Bromine’s larger atomic radius enhances hydrophobic interactions and halogen bonding strength vs. chlorine. For 2-bromo derivatives, MD simulations show tighter binding to 5-HT2A_{2A} (ΔG = −8.2 kcal/mol) compared to chloro analogs (ΔG = −7.5 kcal/mol). Selectivity assays (e.g., CEREP panel) are advised to profile off-target effects .

Q. What experimental strategies resolve contradictions in reported bioactivity data for halogenated amino alcohols?

  • Approach :

  • Dose-Response Reproducibility : Validate activity across multiple cell lines (e.g., HEK293 vs. CHO-K1) to rule out cell-specific artifacts.
  • Metabolite Screening : LC-MS/MS to identify degradation products (e.g., dehalogenation in serum-containing media).
  • Kinetic vs. Thermodynamic Assays : Use SPR (surface plasmon resonance) to distinguish binding affinity (KD_D) from functional efficacy (cAMP inhibition) .

Q. How can chiral centers influence pharmacokinetic properties in preclinical models?

  • Insights : The (S)-enantiomer of 2-bromo derivatives shows 3-fold higher BBB permeability (log P = 0.9 vs. 0.5 for (R)) in rat models, attributed to stereospecific transporter interactions. Pharmacokinetic studies (IV/PO dosing) should monitor t1/2_{1/2} and AUC ratios to optimize enantiomer selection .

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